molecular formula C22H20FN5O4 B2376818 N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-95-9

N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2376818
CAS No.: 942008-95-9
M. Wt: 437.431
InChI Key: KWLNKWXSORLFHD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This molecule features a pyrazolo[3,4-d]pyridazin-7-one core, a privileged scaffold in medicinal chemistry known for its potential to interact with a variety of biological targets. The structure is further elaborated with a 4-fluorophenyl group at the 1-position and a specific acetamide side chain at the 6-position, connected to a 2,4-dimethoxyphenyl unit. The incorporation of fluorine is a common strategy in drug design, as it can significantly influence a molecule's conformation, metabolic stability, and binding affinity . This compound is intended for research applications only, providing scientists with a high-quality chemical tool for probing biological mechanisms. Potential areas of investigation include enzyme inhibition studies, particularly against kinase targets, given the known activity of related heterocyclic systems. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-13-17-11-24-28(15-6-4-14(23)5-7-15)21(17)22(30)27(26-13)12-20(29)25-18-9-8-16(31-2)10-19(18)32-3/h4-11H,12H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNKWXSORLFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN3O3C_{23}H_{24}FN_3O_3, and its structure includes a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities. The presence of substituents like dimethoxy and fluorophenyl groups can influence its pharmacological profile.

Antiviral Activity

Research has indicated that compounds with a similar structure to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various viruses by inhibiting viral replication mechanisms. The specific activity of this compound against viral targets remains to be fully elucidated but could be inferred from related studies on similar compounds .

Antimicrobial Activity

The compound has been evaluated for antimicrobial effects against several bacterial strains. In vitro studies have demonstrated that related pyrazole derivatives possess notable antibacterial activity. For example, compounds with structural similarities have shown minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Disruption of Membrane Integrity : Some derivatives disrupt bacterial cell membranes leading to cell death.
  • Interference with Nucleic Acid Synthesis : The pyrazolo[3,4-d]pyridazine structure may interact with nucleic acids or their synthesis pathways.

Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of pyrazole derivatives against the Tobacco Mosaic Virus (TMV). Compounds similar to this compound showed improved biological activity at concentrations as low as 0.20 μM compared to standard antiviral agents .

CompoundEC50 (μM)Target Virus
Compound A0.20TMV
Compound B0.35Standard

Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of pyrazole derivatives, a series of compounds were tested against Mycobacterium tuberculosis (Mtb). The most potent compounds exhibited MIC values ranging from 0.5 to 1 µg/mL.

CompoundMtb MIC90 (µg/mL)Mtb MIC90 (µM)
Compound C0.51.44
Compound D12.90

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. The pyrazolo[3,4-d]pyridazine scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Study on Pyrazole Derivatives : A review published in Pharmaceuticals noted that pyrazole derivatives demonstrate promising anticancer activity. For instance, compounds with similar scaffolds showed IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancers .
  • Mechanistic Insights : The mechanism of action often involves the inhibition of key enzymes involved in cancer proliferation. For example, derivatives targeting cyclin-dependent kinases have shown potent inhibitory effects, indicating potential pathways for therapeutic development .

Anti-inflammatory Applications

N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide may also possess anti-inflammatory properties due to its structural characteristics.

Research Developments

  • Inflammation Models : Various pyrazole derivatives have been tested in models of inflammation, showing significant reductions in inflammatory markers. For instance, compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines in vitro and in vivo models .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Key Findings

  • Substituent Effects : The presence of electron-donating groups such as methoxy significantly enhances the biological activity compared to unsubstituted analogs. This is particularly evident in studies where modifications at the 2 and 4 positions of the phenyl ring resulted in improved potency against cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include pyrazolo-pyridine/pyridazin acetamides with variations in aromatic substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Aryl Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Pyrazolo[3,4-d]pyridazin 4-Fluorophenyl, 2,4-dimethoxyphenyl Not reported Not reported Not reported
2-(3-(4-Chlorophenyl)-...-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-fluorophenyl 214–216 1684 10.08 (-NH), 1.79 (Ar-CH3)
2-(3-(4-Chlorophenyl)-...-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-nitrophenyl 231–233 1668 10.13 (-NH), 1.88 (Ar-CH3)
2-(4-(2,4-Dimethoxyphenyl)-...-N-phenylacetamide Pyrimidine 2,4-Dimethoxyphenyl Not reported 1671 4.00 (-NH), 3.82 (CH2)
N-(4-(...pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidin 5-Fluorochromen, 3-fluorophenyl 302–304 Not reported Not reported
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., ) increase melting points (231–233°C) compared to fluorophenyl derivatives (214–216°C) , likely due to enhanced intermolecular interactions. Electron-Donating Groups (EDGs): The 2,4-dimethoxyphenyl group in the target compound and may improve solubility in polar solvents, though direct data are unavailable. Fluorine Impact: Fluorine substituents (e.g., 4-fluorophenyl in and the target compound) contribute to metabolic stability and binding affinity via hydrophobic interactions .

Spectroscopic Characterization

  • IR Spectroscopy: C=O stretches vary between 1668–1684 cm⁻¹, correlating with electron density on the acetamide carbonyl (lower wavenumbers for EWGs like NO₂) .
  • ¹H NMR :
    • Acetamide -NH protons resonate at ~10.08–10.13 ppm in , consistent with hydrogen bonding.
    • Aromatic protons in 2,4-dimethoxyphenyl derivatives (e.g., ) show complex splitting (δ 6.61–7.85 ppm) due to EDG effects .

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